1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride
Overview
Description
1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride is a chemical compound with the molecular formula C8H21N3. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminopropyl group attached to a dihydropyrimidinone core.
Mechanism of Action
Target of Action
A compound with a similar structure, 3-[1-(3-aminopropyl)-1h-indol-3-yl]-4-(1h-indol-3-yl)-1h-pyrrole-2,5-dione, is known to target the 3-phosphoinositide-dependent protein kinase 1 .
Mode of Action
For instance, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is a non-ionic surfactant type active ingredient that destroys the cell walls of microorganisms due to its surface activity .
Biochemical Pathways
Polyamines, a class of compounds to which this compound may belong, are known to regulate plant growth, development, and stress tolerance by activating ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms .
Pharmacokinetics
The related compound 3-[1-(3-aminopropyl)-1h-indol-3-yl]-4-(1h-indol-3-yl)-1h-pyrrole-2,5-dione has been noted to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
For instance, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is known to destroy the cell walls of microorganisms due to its surface activity .
Action Environment
It’s worth noting that the related compound (3-aminopropyl)triethoxysilane is known to be soluble in water and many polar organic solvents , which could potentially influence its action and stability.
Preparation Methods
The synthesis of 1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride involves several steps. One common method includes the reaction of 3-aminopropylamine with a suitable dihydropyrimidinone precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminopropyl group can undergo substitution reactions with halogens or other nucleophiles. Common reagents and conditions for these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride can be compared with other similar compounds such as:
4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride: This compound has a similar aminopropyl group but a different core structure.
1-(3-Aminopropyl)imidazole: Another compound with an aminopropyl group, but with an imidazole core instead of a dihydropyrimidinone core. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-aminopropyl)pyrimidin-2-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c8-3-1-5-10-6-2-4-9-7(10)11;;/h2,4,6H,1,3,5,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUKETJQSYPXFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-83-1 | |
Record name | 1-(3-aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.